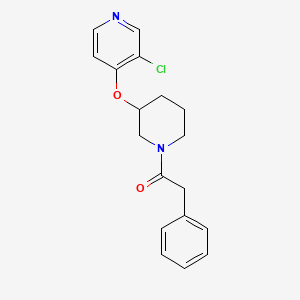

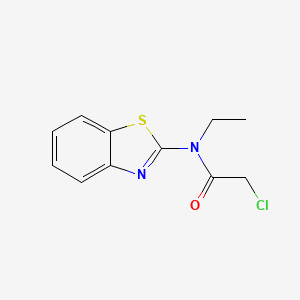

![molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7](/img/structure/B2932355.png)

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

Übersicht

Beschreibung

“Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with various functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazine ring, a bromine atom, a trimethylsilyl group, and two tert-butyl carbamate groups .Chemical Reactions Analysis

The Boc group in this compound can undergo various reactions. For instance, it can be removed (deprotected) using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Wissenschaftliche Forschungsanwendungen

1. Reactivity and Applications in Organic Synthesis

- Tert-butyl N-ethynyl-N-phenylcarbamate has been investigated for its reactivity in 1,3-dipolar cycloadditions, producing 5-amino pyrazole as a single regioisomer. This compound can be further modified at the pyrazole ring, suggesting applications in complex organic synthesis (González et al., 2013).

2. Chemical Transformations and Reactions

- A study by Sakaitani and Ohfune (1990) describes the transformation of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups into silyl carbamates, with the potential for varied electrophilic reactions. This indicates its utility in the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

3. Role in the Synthesis of Novel Compounds

- The synthesis of novel compounds such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines is facilitated by tert-butyl carbamates, highlighting their role in the development of new chemical entities (Ivanov et al., 2017).

4. Antibacterial Activity Research

- Research into the antibacterial properties of certain carbamate derivatives, including tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate, underscores their potential medical applications (Prasad, 2021).

5. Development of Photophysical Materials

- Carbamates like this compound play a role in the synthesis of compounds with unique photophysical properties, potentially useful in optoelectronic applications (Hu et al., 2013).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis, deprotection strategies, and potential applications. The mild method for the selective deprotection of the Boc group from a structurally diverse set of compounds, as reported by George et al., could serve as a model for subsequent method development .

Eigenschaften

IUPAC Name |

tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHMTYMFTUQYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrN3O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)